1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopentylmethyl)-3,7-dihydro-
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Overview
Description
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopentylmethyl)-3,7-dihydro- is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes an amino group and two cyclopentylmethyl groups attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopentylmethyl)-3,7-dihydro- typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the amino group and the cyclopentylmethyl groups. Common reagents used in these reactions include cyclopentylmethyl halides, ammonia or amines, and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopentylmethyl)-3,7-dihydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: The amino and cyclopentylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and catalysts to facilitate the exchange of functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of functionalized purine compounds.
Scientific Research Applications
1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopentylmethyl)-3,7-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving purines.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopentylmethyl)-3,7-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include purine metabolism, signal transduction, and cellular regulation processes.
Comparison with Similar Compounds
- 1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione
- 1,3-bis(2-methylpropyl)-7H-purine-2,6-dione
- 1,3-Bis(cyclopropylmethyl)-8-(dicyclopropylmethyl)xanthine
- 1,3-bis(prop-2-enyl)-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione
Uniqueness: 1H-Purine-2,6-dione, 8-amino-1,3-bis(cyclopentylmethyl)-3,7-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
132186-66-4 |
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Molecular Formula |
C17H25N5O2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
8-amino-1,3-bis(cyclopentylmethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C17H25N5O2/c18-16-19-13-14(20-16)21(9-11-5-1-2-6-11)17(24)22(15(13)23)10-12-7-3-4-8-12/h11-12H,1-10H2,(H3,18,19,20) |
InChI Key |
MVILGRWJMAJOGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CN2C3=C(C(=O)N(C2=O)CC4CCCC4)NC(=N3)N |
Origin of Product |
United States |
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